
1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Übersicht
Beschreibung
1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, commonly known as MMPI, is a chemical compound that belongs to the class of imidazole-based compounds. MMPI has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The purpose of
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition for Mild Steel
The compound 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol and its derivatives have been studied for their ability to inhibit corrosion in mild steel. Research indicates that these compounds form a protective layer on the steel surface when introduced in a corrosive environment like sulfuric acid. Their efficiency increases with concentration, suggesting their potential as effective corrosion inhibitors. The protective layer formation is supported by both gravimetric and electrochemical methods, including electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Applications
Antibacterial Activity
Derivatives of 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol have shown promising results in fighting bacterial infections. These compounds, when tested against various bacterial strains, mold, and yeast, exhibited significant antibacterial activity. Their structural characteristics were analyzed using IR, MS, 1H-NMR, and 13C-NMR spectral data, providing a comprehensive understanding of their interaction with microbial species (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Material Science and Chemistry Applications
Electrochemical Behavior
The electrochemical behavior of derivatives of 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has been studied extensively. These studies help in understanding the interaction of these compounds with different materials and their potential applications in various industries. The electrooxidation properties and the formation of disulfide derivatives are some aspects explored in these studies, providing insights into their reactivity and potential use in material science (Dilgin, Koparır, Çetin, Cansiz, Yilmaz, & Giray, 2007).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)16-11-18-17(20)19(16)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBYMZTSFCHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



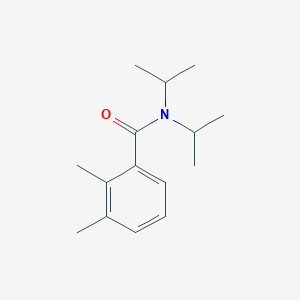
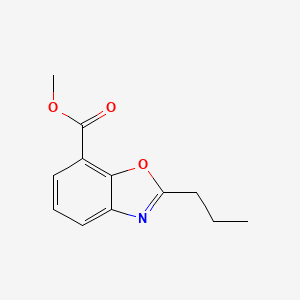
![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)
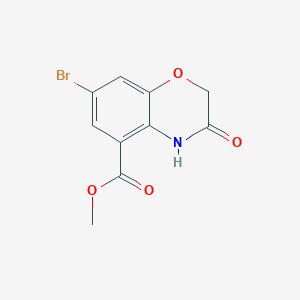
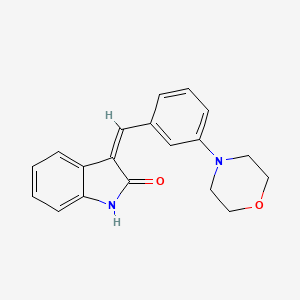

![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)

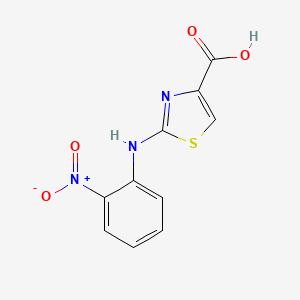
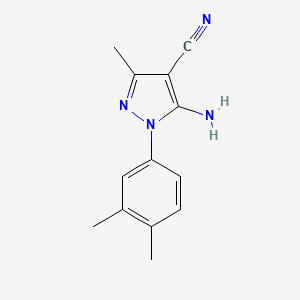
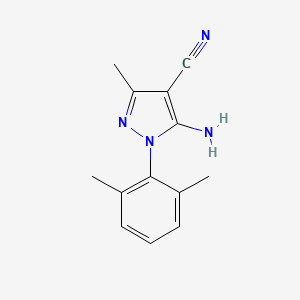
![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)
